molecular formula C9H10N2O5S B11858595 2-Methoxy-1-(4-nitrobenzene-1-sulfonyl)aziridine CAS No. 62472-55-3

2-Methoxy-1-(4-nitrobenzene-1-sulfonyl)aziridine

Cat. No.: B11858595
CAS No.: 62472-55-3
M. Wt: 258.25 g/mol
InChI Key: AWYIKMBFDFBWCU-UHFFFAOYSA-N
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Description

2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine typically involves the reaction of 2-methoxyaziridine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring.

Industrial Production Methods: While specific industrial production methods for 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed:

    Nucleophilic Ring Opening: β-Substituted amines, ethers, and thioethers.

    Reduction: 2-Methoxy-1-((4-aminophenyl)sulfonyl)aziridine.

    Substitution: Various substituted aziridines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine primarily involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The presence of the nitro group can also influence its reactivity, particularly in reduction reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions, depending on the specific application.

Comparison with Similar Compounds

    2-Methoxy-1-((4-aminophenyl)sulfonyl)aziridine: Similar structure but with an amino group instead of a nitro group.

    1-((4-Nitrophenyl)sulfonyl)aziridine: Lacks the methoxy group.

    2-Methoxyaziridine: Lacks the 4-nitrophenylsulfonyl group.

Uniqueness: The presence of both electron-donating and electron-withdrawing groups in the molecule allows for a diverse range of chemical reactions and interactions, making it a versatile compound in synthetic chemistry and research .

Properties

CAS No.

62472-55-3

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

2-methoxy-1-(4-nitrophenyl)sulfonylaziridine

InChI

InChI=1S/C9H10N2O5S/c1-16-9-6-10(9)17(14,15)8-4-2-7(3-5-8)11(12)13/h2-5,9H,6H2,1H3

InChI Key

AWYIKMBFDFBWCU-UHFFFAOYSA-N

Canonical SMILES

COC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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